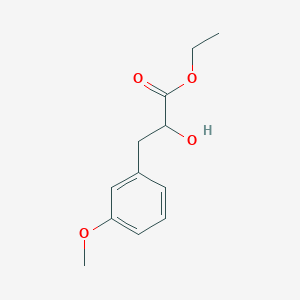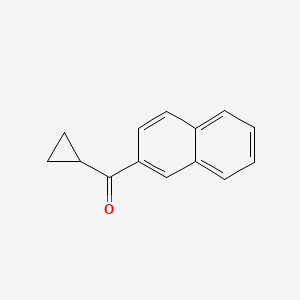
Cyclopropyl(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(naphthalen-2-yl)methanone is an organic compound with the molecular formula C14H12O It is characterized by a cyclopropyl group attached to a naphthalen-2-yl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(naphthalen-2-yl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Cyclopropyl(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(naphthalen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Cyclopropyl(naphthalen-2-yl)methanone can be compared with other similar compounds such as:
Cyclopropyl(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
Cyclopropyl(benzyl)methanone: Contains a benzyl group, offering different reactivity and applications.
Cyclopropyl(anthracen-2-yl)methanone: Features an anthracene moiety, which can lead to distinct chemical properties.
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
cyclopropyl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C14H12O/c15-14(11-6-7-11)13-8-5-10-3-1-2-4-12(10)9-13/h1-5,8-9,11H,6-7H2 |
InChI Key |
DOZCOURJRLRBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
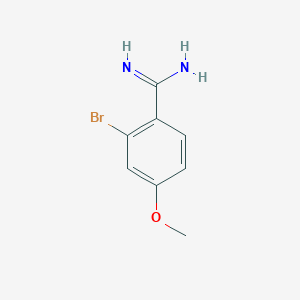
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12272354.png)
![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)
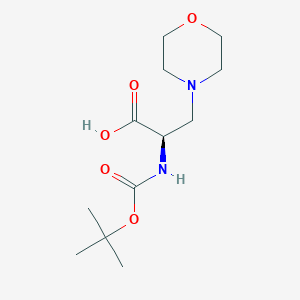
![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)
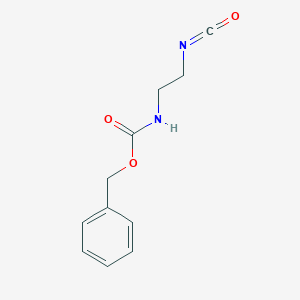
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272416.png)
